molecular formula C13H14N2O2 B3109734 Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate CAS No. 175210-31-8

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate

Cat. No.: B3109734
CAS No.: 175210-31-8
M. Wt: 230.26 g/mol
InChI Key: BUKTZGUYDUVLJM-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylethyl group attached to the imidazole ring, which is further substituted with a carboxylate ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of the imidazole is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, resulting in the formation of alcohols or amines.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of phenylacetic acid or benzyl alcohol derivatives.

    Reduction: Formation of imidazole-4-carbinol or phenylethylamine derivatives.

    Substitution: Formation of various substituted phenylethyl-imidazole derivatives.

Scientific Research Applications

Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to investigate the biological activity of imidazole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the imidazole ring and ester group.

    Methyl 1-(2-phenylethyl)-1H-imidazole-4-carboxylate: A closely related compound with a different substitution pattern on the imidazole ring.

    Benzimidazole Derivatives: Compounds with a benzimidazole ring instead of an imidazole ring, often exhibiting different biological activities.

Uniqueness: Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate is unique due to the combination of its phenylethyl group, imidazole ring, and ester functionality. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

methyl 2-(2-phenylethyl)-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)11-9-14-12(15-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKTZGUYDUVLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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